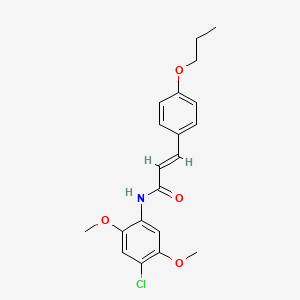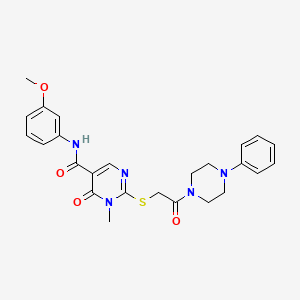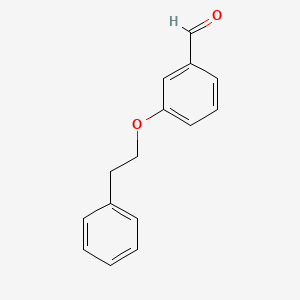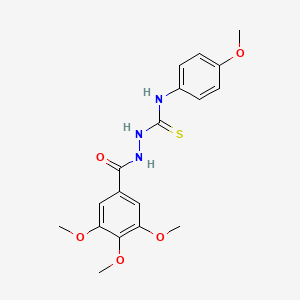![molecular formula C20H23NO2 B2790100 N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide CAS No. 1024193-21-2](/img/structure/B2790100.png)
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide, also known as JWH-250, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. JWH-250 is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system.
Mechanism of Action
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide is a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by this compound leads to a variety of physiological and biochemical effects, including pain relief, mood elevation, and appetite stimulation. This compound also has a high affinity for the CB2 receptor, which is primarily found in immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, improve mood, and stimulate appetite. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of CB1 receptor activation. However, this compound also has several limitations, including its potential for toxicity and its lack of selectivity for the CB1 receptor. Researchers must take these limitations into account when designing experiments using this compound.
Future Directions
There are several future directions for research on N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide. One area of interest is the development of this compound analogs with improved selectivity and reduced toxicity. Another area of interest is the investigation of this compound as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide involves the reaction of 2-methoxybenzyl chloride with 1-phenylcyclopentanone in the presence of a strong base such as potassium tert-butoxide. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield this compound. The synthesis of this compound is relatively straightforward and can be accomplished using commercially available reagents.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide has been extensively studied for its potential therapeutic applications. Research has indicated that this compound may be useful in the treatment of a variety of medical conditions, including chronic pain, anxiety, depression, and neurological disorders. This compound has also been investigated for its potential anti-inflammatory and anti-cancer properties.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-18-12-6-5-9-16(18)15-21-19(22)20(13-7-8-14-20)17-10-3-2-4-11-17/h2-6,9-12H,7-8,13-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVIOYFWINLANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(4-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2790028.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2790029.png)

![(2-Chloro-1,3-thiazol-5-yl)methyl 4-{[4-(2,5-dimethylphenyl)piperazino]sulfonyl}phenyl ether](/img/structure/B2790033.png)
![Methyl 3-[{2-[(2-ethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2790034.png)



![Methyl 4-[2-[(4-benzoylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2790039.png)
